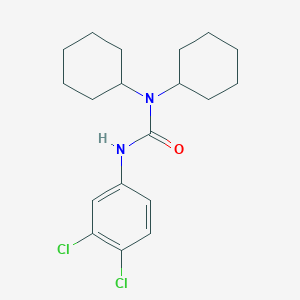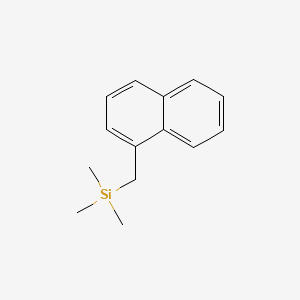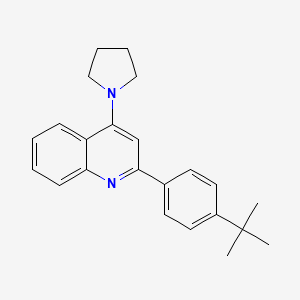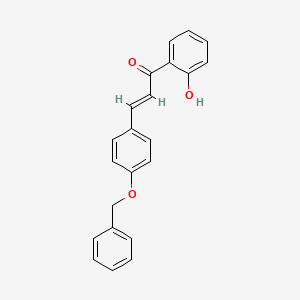
1,1-Dicyclohexyl-3-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is an organic compound known for its unique chemical structure and properties. It is a derivative of urea, featuring two cyclohexyl groups and a 3,4-dichlorophenyl group attached to the nitrogen atoms. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of N,N-dicyclohexylcarbodiimide with 3,4-dichloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The process involves the formation of an intermediate isourea, which subsequently rearranges to form the desired urea derivative .
Industrial Production Methods
Industrial production of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The primary mechanism of action of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, which have vasodilatory and anti-inflammatory effects. This mechanism is beneficial in the treatment of hypertension and vascular inflammation .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dicyclohexylurea: A closely related compound with similar inhibitory effects on sEH but lacks the 3,4-dichlorophenyl group.
N,N-dimethyl-N’-(3,4-dichlorophenyl)urea: Another derivative with different alkyl groups, which may exhibit varying degrees of enzyme inhibition and biological activity.
Uniqueness
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its potent inhibitory action on sEH and its stability under various conditions make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C19H26Cl2N2O |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
1,1-dicyclohexyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C19H26Cl2N2O/c20-17-12-11-14(13-18(17)21)22-19(24)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H,22,24) |
Clave InChI |
NRQCWXQQMBQYGN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)











